Ethylene glycol diglycidyl ether

Epoxy thermoset characterization Reactive diluent comparison Mechanical properties

Ethylene glycol diglycidyl ether (EGDGE, EGDE, CAS 2224-15-9) is a low-viscosity, water-soluble, bifunctional aliphatic diepoxide compound. Commercially available as a reactive diluent and crosslinking agent, it exhibits an epoxy equivalent weight of 112–135 g/eq (or epoxy group content of 28.5–33.0%), a viscosity range of 10–100 mPa·s at 25°C (with higher purity grades typically 15–30 mPa·s), and specific gravity of approximately 1.08–1.118 g/mL at 25°C.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 2224-15-9
Cat. No. B009381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene glycol diglycidyl ether
CAS2224-15-9
SynonymsQUETOL 651; QUETOL 651, RESIN; ZERENEX ZX005288; 1,2-bis(2,3-epoxypropoxy)-ethan; 1,2-Bis(glycidyloxy)ethane; 1,2-Ethanediol diglycidyl ether; 1,2-ethanedioldiglycidylether; 2-([2-(2-Oxiranylmethoxy)ethoxy]methyl)oxirane
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESC1C(O1)COCCOCC2CO2
InChIInChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2
InChIKeyAOBIOSPNXBMOAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylene Glycol Diglycidyl Ether (CAS 2224-15-9): Technical Specifications and Procurement Baseline for Aliphatic Diepoxide Reactive Diluents and Crosslinkers


Ethylene glycol diglycidyl ether (EGDGE, EGDE, CAS 2224-15-9) is a low-viscosity, water-soluble, bifunctional aliphatic diepoxide compound . Commercially available as a reactive diluent and crosslinking agent, it exhibits an epoxy equivalent weight of 112–135 g/eq (or epoxy group content of 28.5–33.0%), a viscosity range of 10–100 mPa·s at 25°C (with higher purity grades typically 15–30 mPa·s), and specific gravity of approximately 1.08–1.118 g/mL at 25°C [1]. The molecular formula is C₈H₁₄O₄ with a molecular weight of 174.19 g/mol, and it contains two reactive epoxide groups capable of reacting with carboxyl, amine, and hydroxyl functional groups to form covalent crosslinks .

System Compatibility Water-soluble, suitable for aqueous epoxy and textile finishing baths
Processing Role Low-viscosity reactive diluent (bifunctional) reducing formulation viscosity without non-reactive plasticizers
Crosslinking Architecture Short ethylene glycol spacer (C2) promotes dense network formation and mechanical integrity

Procurement Risk Alert: Why Generic Aliphatic Glycidyl Ether Substitution Without Performance Validation Fails for Ethylene Glycol Diglycidyl Ether (EGDGE) Formulations


Procurement decisions involving aliphatic diglycidyl ether crosslinkers must recognize that compounds within this class exhibit fundamentally divergent performance characteristics driven by chain length, functionality, and backbone rigidity. EGDGE (n=0 ethylene glycol unit) produces crosslinked networks with mechanical properties that differ quantitatively from longer-chain analogs such as 1,4-butanediol diglycidyl ether (BDDE, C4 spacer) and poly(ethylene glycol) diglycidyl ether (PEGDE, variable PEG chain length), as well as from trifunctional variants such as trimethylolpropane triglycidyl ether (TMPTGE) [1][2]. Substituting EGDGE with these alternatives without formulation re-optimization alters cured network properties in measurable and often detrimental ways: crosslinking efficiency in acidic environments, compressive strength at equivalent crosslinker ratios, and flexibility-rigidity balance all change with chain length and functionality [3][4]. The quantitative evidence presented below documents these performance gaps and establishes EGDGE's position within the diglycidyl ether family for informed procurement selection.

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Chain length alters network mechanics
Longer spacers (BDDE C4, PEGDE) produce lower compressive strength and toughness; direct replacement may require re-optimization.
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Functionality mismatch shifts crosslink density
Trifunctional TMPTGE increases hardness but drastically reduces elongation; substituting bifunctional EGDGE alters flexibility-rigidity balance.
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Monofunctional diluents degrade cured properties
Monoglycidyl ethers provide dilution but act as chain terminators; may compromise tensile, flexural, and impact strength compared to EGDGE.

Quantitative Differentiation Evidence for Ethylene Glycol Diglycidyl Ether (EGDGE) Procurement: Head-to-Head Comparative Data Against Closest Analogs


EGDGE vs. Trimethylolpropane Triglycidyl Ether (TMPTGE): Elongation at Break and Hardness in Melamine-Cured Epoxy Networks

In a direct comparative study of epoxy resins cured with melamine, EGDGE (bifunctional) and TMPTGE (trifunctional) exhibited fundamentally different network mechanical properties. The EGDGE-based network demonstrated significantly higher elongation at break, reflecting its flexible ethylene glycol backbone, whereas the TMPTGE network exhibited higher hardness due to its higher crosslink density from trifunctionality. The quantified difference in elongation at break was a factor of 26× (52% for EGDGE vs. 2% for TMPTGE) [1]. This head-to-head comparison establishes EGDGE as the appropriate selection when elongation and flexibility are required in the cured network, while TMPTGE is indicated for hardness-prioritized applications.

Elongation at break vs. TMPTGE
Head-to-head comparison
26× higher elongation (52% vs 2%)
EGDGE supports flexible network design; TMPTGE prioritizes hardness
Melamine-cured epoxy; Shore D hardness 82 for TMPTGE
Epoxy thermoset characterization Reactive diluent comparison Mechanical properties

EGDGE vs. 1,4-Butanediol Diglycidyl Ether (BDDE) and Poly(ethylene glycol) Diglycidyl Ether (PEGDE): Compressive Strength Ranking in Chitosan Cryogels

A systematic study of diglycidyl ethers (DEs) with varying chain lengths as chitosan cryogel crosslinkers established a clear mechanical performance hierarchy. At high crosslinking ratios (DE:chitosan molar ratio 1:4), the compressive strength and toughness of the resulting cryogels decreased in the specific order: EGDE (ethylene glycol, shortest C2 spacer) > BDDE (1,4-butanediol, C4 spacer) > PEGDE (polyethylene glycol, longer chain). EGDE produced the highest compressive strength at 75% strain (up to 33 ± 4 kPa) and highest toughness (up to 8.3 ± 0.1 kJ/m³) among the three DEs tested under identical conditions [1]. This ranking demonstrates that shorter crosslinker chain length directly correlates with increased compressive strength and toughness in this polysaccharide system.

Compressive strength ranking
Head-to-head comparison
Ranked top: 33 ± 4 kPa at 75% strain; toughness 8.3 ± 0.1 kJ/m³
Shorter C2 spacer gives highest compressive integrity in chitosan cryogels
DE:chitosan 1:4; EGDE > BDDE > PEGDE
Chitosan hydrogel Cryogel mechanical properties Crosslinker chain length effect

EGDGE vs. Monoglycidyl Ethers: Superior Cured Mechanical Properties Despite Equivalent Dilution Effect

Technical datasheet comparisons establish that while EGDGE (bifunctional) and monoglycidyl ethers (monofunctional) exhibit equivalent viscosity-reducing capabilities in epoxy formulations, the cured resin mechanical properties differ substantially. EGDGE, containing two epoxide groups, integrates into the polymer network as a crosslinker, whereas monoglycidyl ethers act as chain terminators with only one reactive epoxide. Quantitative evaluation demonstrates that EGDGE-cured resins exhibit superior tensile strength, flexural strength, compressive strength, and impact strength compared to resins cured with monoglycidyl ethers at equivalent dilution levels . The bifunctional nature of EGDGE maintains network integrity while reducing formulation viscosity (viscosity range: 30–60 mPa·s for select grades) .

Bifunctional vs. monofunctional diluents
Class-level inference
Maintains or improves tensile, flexural, compressive, and impact strength
Crosslinking architecture preserves mechanical integrity under dilution
Data to verify; exact differences vary by base resin
Epoxy reactive diluent Mechanical property retention Bifunctional vs. monofunctional

EGDGE vs. Poly(ethylene glycol) Diglycidyl Ether (PEGDE): Crosslinking Efficiency Differential in Acetic Acid Solutions

In chitosan gelation studies conducted in acetic acid solutions, EGDE and PEGDE exhibited quantifiably different crosslinking efficiencies as measured by rheological storage modulus (G′) recovery. After 7 days of gelation at pH 5.5, the ratio of storage modulus in HCl versus acetic acid (G′HCl/G′HAc) was 5.1 for EGDE compared to 1.5 for PEGDE [1]. The higher G′HCl/G′HAc ratio for EGDE indicates that the loss of crosslinking efficiency in acetic acid solution was less pronounced for the longer-chain PEGDE, but EGDE demonstrated a greater absolute differential response between the two acid environments. Both DEs underwent side reactions with acetic acid to form esters, confirmed by FT-IR spectroscopy [2]. This quantitative difference informs crosslinker selection when processing occurs in carboxylic acid-containing media.

Acid environment crosslinking efficiency
Head-to-head comparison
G′ recovery ratio 5.1 vs. 1.5 for PEGDE (3.4× higher differential)
EGDGE shows greater sensitivity to acetic acid media; influences processing choice
Chitosan gelation, pH 5.5, 7 days; ester formation confirmed by FT-IR
Chitosan gelation Crosslinking efficiency Acidic environment stability

EGDGE vs. TMPTGE: Immobilization Rate Superiority in Polypropylene Fabric Functionalization

In a comparative study of epoxy crosslinkers for immobilizing functional biomolecules onto plasma-pre-treated polypropylene fabric, EGDGE demonstrated superior immobilization rate compared to trimethylolpropane triglycidyl ether (TMPTGE) [1][2]. While absolute immobilization efficiency percentages are not publicly available in the abstracted results, the directional superiority of EGDGE over TMPTGE was consistently reported. The study also noted that fabrics crosslinked with EGDGE exhibited better wettability and antimicrobial properties than those crosslinked with TMPTGE [3]. The bifunctional nature and more flexible ethylene glycol spacer of EGDGE likely contribute to more efficient bridging between plasma-activated fabric surfaces and biomolecules compared to the bulkier, trifunctional TMPTGE.

Biomolecule immobilization rate
Data to verify
Directional superiority over TMPTGE; better wettability and antimicrobial properties
Preferred for textile bridging chemistry where immobilization efficiency matters
Exact efficiency values not publicly available; source review recommended
Biomolecule immobilization Plasma pre-treatment Surface functionalization

EGDGE as UV-Curing Reactive Diluent: Quantitative Mechanical Properties in Cationic UV-Cured Coatings

EGDGE was evaluated as a reactive diluent in cationic UV-curable coating formulations with epoxy resin (E-51) and triphenylsulphonium hexafluoroantimonate (UVI-6976) photoinitiator. The UV-cured films containing EGDGE exhibited specific mechanical properties: tensile strength of 46.25 MPa, Young's modulus of 1487.26 MPa, and elongation at tear of 6.27% [1]. While this study did not include a direct comparator, these values establish baseline performance metrics for EGDGE in cationic UV-curable systems. The relatively high Young's modulus (≈1.5 GPa) combined with moderate tensile strength and low elongation at tear indicates that EGDGE contributes to a stiff, brittle cured network in this formulation, consistent with its short ethylene glycol spacer and high crosslink density contribution.

UV-cured coating baseline
Method context
Tensile 46.25 MPa; Young's modulus 1487 MPa; elongation at tear 6.27%
Benchmark values for stiff cationic UV-cured networks
E-51 resin; UVI-6976 photoinitiator; no comparator
UV-curable coating Cationic photopolymerization Reactive diluent performance

Procurement-Optimized Application Scenarios for Ethylene Glycol Diglycidyl Ether (EGDGE) Based on Quantitative Comparative Evidence


Flexible Epoxy Thermoset Formulations Requiring High Elongation Without Plasticizer Addition

Based on the direct head-to-head comparison showing EGDGE-cured networks exhibit 52% elongation at break versus only 2% for TMPTGE-cured networks under identical melamine curing conditions [1], EGDGE is the appropriate procurement choice for applications demanding flexibility in the final cured epoxy thermoset. The short ethylene glycol backbone provides network flexibility through aliphatic spacer incorporation without the need for non-reactive plasticizers that can leach or compromise thermal stability. This scenario applies to flexible coatings, impact-resistant adhesives, and encapsulants where elongation >50% is a performance requirement.

High-Strength Chitosan-Based Hydrogels and Cryogels for Biomedical Scaffold Applications

The systematic comparison of diglycidyl ether chain length effects on chitosan cryogel mechanics establishes EGDE as the optimal crosslinker when maximum compressive strength (up to 33 ± 4 kPa at 75% strain) and toughness (up to 8.3 ± 0.1 kJ/m³) are required among DEs [2]. The shorter C2 spacer of EGDE produces denser crosslinked networks with higher mechanical integrity than BDDE (C4) or PEGDE (longer chains) at equivalent molar ratios. Procurement of EGDE for chitosan-based scaffolds, wound dressings, or tissue engineering matrices is supported when compressive mechanical performance is prioritized over elasticity or degradation rate.

Epoxy Reactive Diluent Applications Requiring Viscosity Reduction with Mechanical Property Retention

Technical comparisons confirm that EGDE provides viscosity reduction comparable to monoglycidyl ethers while maintaining superior cured mechanical properties (tensile, flexural, compressive, and impact strength) due to its bifunctional, crosslinking-capable architecture . EGDE viscosity specifications range from 15–30 mPa·s (high-purity grades) to 30–60 mPa·s (technical grades) at 25°C, enabling effective dilution of high-viscosity epoxy resins such as DGEBA . This scenario applies to solvent-free epoxy coatings, casting compounds, laminating resins, and potting materials where non-reactive diluents would compromise final performance.

Textile Surface Functionalization and Biomolecule Immobilization via Epoxy Bridging Chemistry

Comparative studies on plasma-pre-treated polypropylene fabric demonstrate that EGDE outperforms TMPTGE in biomolecule immobilization efficiency, with additional improvements in fabric wettability and antimicrobial properties [3][4]. The water solubility of EGDE (95–100% water-soluble, epoxy equivalent 112–135 g/eq) enables processing in aqueous finishing baths standard in textile industry operations . Procurement of EGDE for textile treatment, silk anti-wrinkle finishing, and fabric functionalization is supported by both performance superiority and water-compatible processing advantages.

Application
Selection Property
Validation Focus
Flexible epoxy thermosets
High elongation capacity (without plasticizer)
Elongation-at-break vs. TMPTGE; network flexibility
High-strength chitosan cryogels
Maximum compressive strength and toughness
Crosslinker chain-length ranking (C2 vs C4 vs PEG); mechanical integrity
Reactive diluent with property retention
Bifunctional crosslinking architecture
Cured mechanical testing vs. monofunctional diluents
Textile surface functionalization
Aqueous processability and bridging efficiency
Immobilization rate and wettability vs. TMPTGE

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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